

Methiocarb-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methiocarb-d3

Cat. No.: B569353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, physical, chemical, and toxicological properties of **Methiocarb-d3**. Intended for use in research and development, this document summarizes key data and outlines relevant experimental contexts.

Chemical and Physical Properties

Methiocarb-d3 is the deuterated form of Methiocarb, a carbamate pesticide. It is primarily utilized as an internal standard for the quantification of Methiocarb in various matrices using mass spectrometry techniques.^{[1][2]}

Property	Value	Source
CAS Number	1581694-94-1	[1] [3] [4]
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂ S	
Formula Weight	228.3 g/mol	
Appearance	Solid	
Purity	≥99% deuterated forms (d ₁ -d ₃)	
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 10 mg/ml	
Storage	-20°C	
Stability	≥ 4 years	

Safety and Hazard Information

Methiocarb-d3 is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

Hazard Classification	GHS Code	Description	Source
Acute Toxicity (Oral)	H300	Fatal if swallowed	
Acute Aquatic Toxicity	H400	Very toxic to aquatic life	
Chronic Aquatic Toxicity	H410	Very toxic to aquatic life with long lasting effects	

Precautionary Statements: P264, P270, P273, P301 + P310, P391

Users should consult the full Safety Data Sheet (SDS) for complete safety and handling information.

Toxicological Data

The toxicological data presented here primarily pertains to the non-deuterated parent compound, Methiocarb. **Methiocarb-d3** is expected to have a similar toxicological profile.

Parameter	Organism/System	Value	Source
IC ₅₀	Acetylcholinesterase (AChE) from methiocarb-resistant <i>F. occidentalis</i>	0.43 μ M	
IC ₅₀	Acetylcholinesterase (AChE) from methiocarb-sensitive <i>F. occidentalis</i>	2.1 μ M	
IC ₅₀	Androgen receptor antagonist (cell-based reporter assay)	13.89 μ M	
EC ₂₀	Estrogen receptor alpha (ER α) agonist (cell-based reporter assay)	19.87 μ M	
EC ₂₀	Estrogen receptor beta (ER β) agonist (cell-based reporter assay)	20.24 μ M	
LC ₅₀	Juvenile rainbow trout (48 hours)	0.795 mg/L	
LC ₅₀	Guppies (48 hours)	1.482 mg/L	
LC ₅₀	Methiocarb-resistant <i>F. occidentalis</i>	31.1 ppm	
LC ₅₀	Methiocarb-sensitive <i>F. occidentalis</i>	3.26 ppm	
LD ₅₀	Land snail (<i>M. obstructa</i>)	27.4 μ g/animal	
NOEL	Chronic feeding (dog, cholinesterase)	0.125 mg/kg/day	

	inhibition)
NOEL	Chronic feeding (rat, cholinesterase inhibition)
	3.35 mg/kg/day

Experimental Protocols

Detailed experimental protocols for the above toxicological data are not publicly available. However, the methodologies can be generally described as follows:

- **Enzyme Inhibition Assays (IC₅₀):** These assays typically involve incubating the target enzyme (e.g., acetylcholinesterase) with varying concentrations of the test compound (Methiocarb). The enzyme's activity is then measured, and the IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
- **Cell-Based Reporter Assays (EC₂₀, IC₅₀):** These assays utilize genetically modified cells that produce a measurable signal (e.g., light) in response to the activation or inhibition of a specific cellular pathway (e.g., estrogen or androgen receptor signaling). The EC₂₀ is the concentration that produces 20% of the maximum response, while the IC₅₀ is the concentration that inhibits 50% of the response.
- **Acute Toxicity Testing (LC₅₀, LD₅₀):** These studies involve exposing organisms to the test substance for a defined period. The LC₅₀ (Lethal Concentration 50%) is the concentration in water that is lethal to 50% of the test population (e.g., fish). The LD₅₀ (Lethal Dose 50%) is the dose that is lethal to 50% of the test population (e.g., snails).

Application in Analytical Chemistry

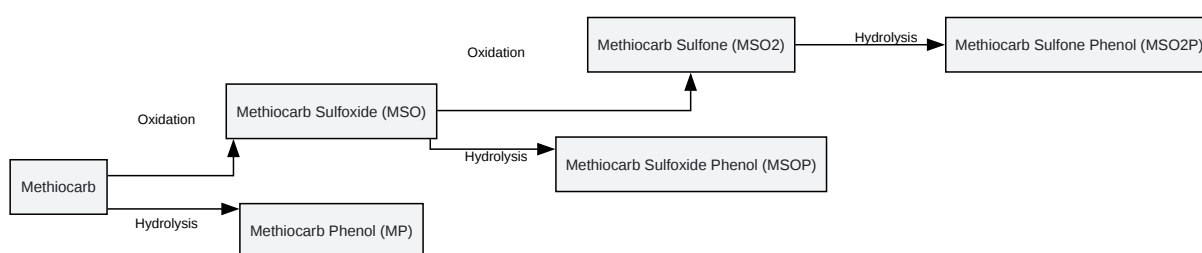
Methiocarb-d3 is designed for use as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Methiocarb.

Typical Workflow:

- A known amount of **Methiocarb-d3** is added to the sample to be analyzed.

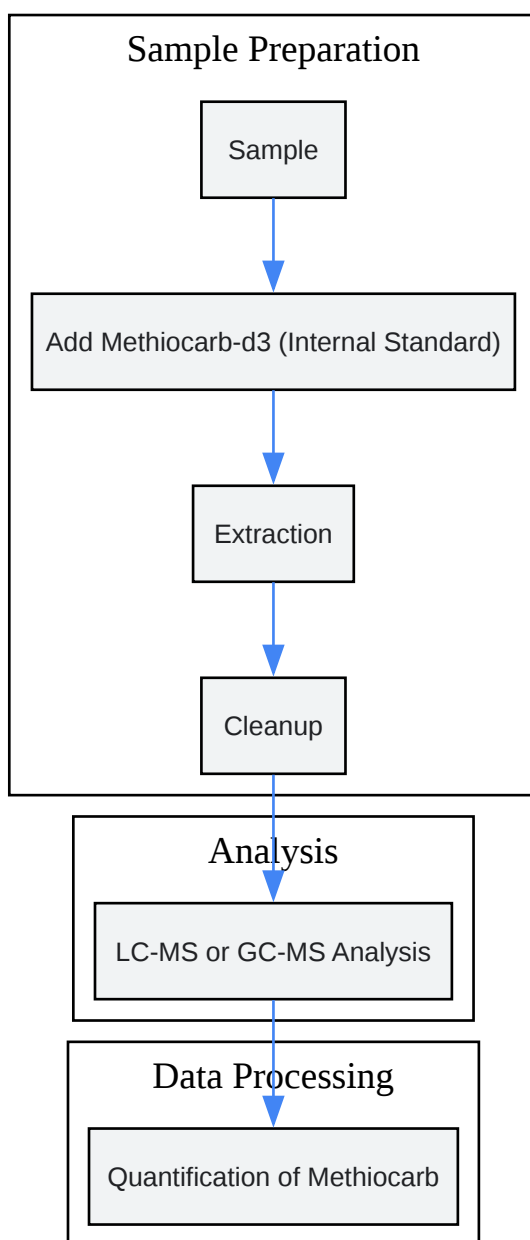
- The sample is then prepared for analysis (e.g., extraction, cleanup).
- The prepared sample is injected into the GC-MS or LC-MS system.
- The instrument measures the signal intensity for both Methiocarb and **Methiocarb-d3**.
- The ratio of the signal of Methiocarb to the signal of **Methiocarb-d3** is used to calculate the concentration of Methiocarb in the original sample. This corrects for any loss of analyte during sample preparation and analysis.

Visualizations



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Metabolic pathway of Methiocarb.



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Use of **Methiocarb-d3** in analytical workflows.

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